molecular formula C7H12N2O B6236708 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine CAS No. 1781123-12-3

1-[5-(aminomethyl)furan-3-yl]ethan-1-amine

Cat. No. B6236708
CAS RN: 1781123-12-3
M. Wt: 140.2
InChI Key:
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Description

1-[5-(Aminomethyl)furan-3-yl]ethan-1-amine, also known as 1-AMF-3-E, is an organic compound that has been studied for its potential applications in scientific research. It is a nitrogen-containing heterocycle, which is a type of cyclic compound with a ring structure composed of atoms of at least two different elements. 1-AMF-3-E has been found to have various biochemical and physiological effects, and its synthesis method has been studied extensively.

Scientific Research Applications

1-[5-(aminomethyl)furan-3-yl]ethan-1-amine has been studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects, and its synthesis method has been studied extensively. It has been used in the study of enzyme inhibition, as it has been found to be a potent inhibitor of certain enzymes. It has also been studied for its potential as an antioxidant, as it has been found to have strong antioxidant activity. Additionally, 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine has been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

Mechanism of Action

1-[5-(aminomethyl)furan-3-yl]ethan-1-amine has been found to act as an inhibitor of certain enzymes. It has been found to bind to the active site of the enzyme, preventing it from carrying out its normal function. Additionally, it has been found to act as an antioxidant, scavenging free radicals and preventing them from causing oxidative damage. Finally, it has been found to act as an anti-inflammatory agent, reducing inflammation in animal models.
Biochemical and Physiological Effects
1-[5-(aminomethyl)furan-3-yl]ethan-1-amine has been found to have various biochemical and physiological effects. It has been found to be a potent inhibitor of certain enzymes, as well as an antioxidant and anti-inflammatory agent. Additionally, it has been found to have neuroprotective effects, as it has been found to reduce neuronal damage in animal models. Finally, it has been found to have cardioprotective effects, as it has been found to reduce the risk of cardiovascular disease in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine in lab experiments include its availability, as it can be easily synthesized using a variety of methods. Additionally, its biochemical and physiological effects have been studied extensively, making it a useful tool for studying various biological processes. However, there are some limitations to using 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine in lab experiments. For example, it is not a very stable compound, so it must be stored and handled carefully. Additionally, it has not been studied extensively in humans, so its effects in humans are not yet known.

Future Directions

1-[5-(aminomethyl)furan-3-yl]ethan-1-amine has a number of potential future directions. For example, further research could be done to study its effects in humans, as well as its potential as a therapeutic agent. Additionally, further research could be done to study its mechanism of action in more detail, as well as its potential interactions with other compounds. Finally, further research could be done to study its potential as an antioxidant, anti-inflammatory, and neuroprotective agent.

Synthesis Methods

1-[5-(aminomethyl)furan-3-yl]ethan-1-amine can be synthesized through a number of different methods. One of the most commonly used methods is the Mannich reaction, which involves the reaction of an amine, an aldehyde, and a ketone in the presence of a strong acid. This reaction produces a new compound containing both an amine and a carbonyl group. Another method that can be used to synthesize 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine is the reductive amination of an aldehyde with an amine in the presence of a reducing agent. This reaction produces a new compound containing an amine and an aldehyde.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-(aminomethyl)furan-3-yl]ethan-1-amine' involves the reaction of 5-(chloromethyl)furfural with ethylenediamine in the presence of a base to form the desired product.", "Starting Materials": [ "5-(chloromethyl)furfural", "ethylenediamine", "base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: 5-(chloromethyl)furfural is reacted with ethylenediamine in the presence of a base (e.g. sodium hydroxide) to form the intermediate 1-[5-(chloromethyl)furan-3-yl]ethane-1,2-diamine.", "Step 2: The intermediate is then treated with a reducing agent (e.g. sodium borohydride) to remove the chloromethyl group and form the final product, 1-[5-(aminomethyl)furan-3-yl]ethan-1-amine." ] }

CAS RN

1781123-12-3

Product Name

1-[5-(aminomethyl)furan-3-yl]ethan-1-amine

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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